2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a bromine atom, an amino group, and a methoxyphenyl group attached to a benzene ring, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps:
Amination: The amino group can be introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Sulfonation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.
Methoxylation: The methoxy group can be introduced through a methylation reaction using methanol and a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form phenolic derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of phenolic derivatives.
Scientific Research Applications
2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydropteroate synthetase, an enzyme involved in folate synthesis in bacteria.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of dyes and pigments due to its aromatic structure and functional groups.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria. By mimicking the structure of para-aminobenzoic acid (PABA), it competitively inhibits the enzyme, leading to a decrease in folate production and, consequently, bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Uniqueness
2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide is unique due to the presence of the bromine and methoxy groups, which can influence its reactivity and biological activity. These functional groups can enhance its binding affinity to target enzymes and modify its pharmacokinetic properties.
Properties
CAS No. |
820219-43-0 |
---|---|
Molecular Formula |
C13H13BrN2O3S |
Molecular Weight |
357.22 g/mol |
IUPAC Name |
2-amino-5-bromo-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O3S/c1-19-11-5-3-10(4-6-11)16-20(17,18)13-8-9(14)2-7-12(13)15/h2-8,16H,15H2,1H3 |
InChI Key |
PPLMSQWGOFAXJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.